molecular formula C8H9NO2 B2795965 1-(furan-3-carbonyl)azetidine CAS No. 1849309-07-4

1-(furan-3-carbonyl)azetidine

Cat. No.: B2795965
CAS No.: 1849309-07-4
M. Wt: 151.165
InChI Key: LXTMTMJMSTZJFE-UHFFFAOYSA-N
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Description

1-(furan-3-carbonyl)azetidine is a compound that belongs to the class of heterocyclic organic compounds It features an azetidine ring, which is a four-membered nitrogen-containing ring, and a furan ring, which is a five-membered oxygen-containing ring

Scientific Research Applications

1-(furan-3-carbonyl)azetidine has several scientific research applications:

Safety and Hazards

The safety information for Azetidin-1-yl(furan-3-yl)methanone indicates that it has several hazard statements including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of Azetidin-1-yl(furan-3-yl)methanone and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of new synthetic methods that allow rapid, efficient, and selective access to the furan motif could be a promising area of research . Additionally, the investigation of the pharmacological and biological activities of furan derivatives could lead to the discovery of more active heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(furan-3-yl)methanone typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simple starting materials. One common approach is the reaction of azetidine derivatives with furan derivatives under specific conditions. For example, the reaction of azetidine-2-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine can yield azetidin-1-yl(furan-3-yl)methanone .

Industrial Production Methods

Industrial production of azetidin-1-yl(furan-3-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(furan-3-carbonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form azetane derivatives.

    Substitution: Both the furan and azetidine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

Mechanism of Action

The mechanism of action of azetidin-1-yl(furan-3-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific application and the structure-activity relationship (SAR) studies conducted .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-one: Another azetidine derivative with a ketone group, known for its use in β-lactam antibiotics.

    Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group, used in the synthesis of various pharmaceuticals.

    Pyrrolidin-1-yl(furan-3-yl)methanone: A similar compound where the azetidine ring is replaced by a pyrrolidine ring.

Uniqueness

1-(furan-3-carbonyl)azetidine is unique due to the combination of the azetidine and furan rings, which imparts distinct chemical and biological properties. The presence of both rings allows for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

azetidin-1-yl(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(9-3-1-4-9)7-2-5-11-6-7/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTMTMJMSTZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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